molecular formula C4H9ClO3S B12071191 3-Chloropropyl methanesulfonate CAS No. 4239-16-1

3-Chloropropyl methanesulfonate

Cat. No.: B12071191
CAS No.: 4239-16-1
M. Wt: 172.63 g/mol
InChI Key: PSMABJWBWWPRCR-UHFFFAOYSA-N
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Description

1-Chloro-3-methylsulfonyloxy-propane is an organic compound with the molecular formula C4H9ClO3S. It is a chlorinated derivative of propane, featuring a methylsulfonyloxy group attached to the third carbon atom. This compound is known for its reactivity and is used in various chemical reactions and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-3-methylsulfonyloxy-propane can be synthesized through several methods. One common approach involves the reaction of 3-chloropropanol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically proceeds at room temperature and yields the desired product after purification .

Industrial Production Methods

In industrial settings, the production of 1-chloro-3-methylsulfonyloxy-propane often involves large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, with careful control of reaction parameters to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

1-Chloro-3-methylsulfonyloxy-propane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while elimination reactions typically produce alkenes .

Scientific Research Applications

1-Chloro-3-methylsulfonyloxy-propane has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for research purposes.

    Medicine: Investigated for potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 1-chloro-3-methylsulfonyloxy-propane involves its reactivity with nucleophiles. The chlorine atom is a good leaving group, making the compound susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an electrophile, facilitating the formation of new bonds and compounds .

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-2-methylsulfonyloxy-propane
  • 1-Chloro-3-methoxypropane
  • 1-Chloro-3-hydroxypropane

Uniqueness

1-Chloro-3-methylsulfonyloxy-propane is unique due to the presence of both a chlorine atom and a methylsulfonyloxy group. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications .

Properties

IUPAC Name

3-chloropropyl methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9ClO3S/c1-9(6,7)8-4-2-3-5/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSMABJWBWWPRCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40287171
Record name 3-chloropropyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40287171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4239-16-1
Record name NSC49507
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49507
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-chloropropyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40287171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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